1-[(6-Chloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid
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Overview
Description
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated pyridine ring and an indazole carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Indazole Formation: The formation of the indazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: A neonicotinoid insecticide with a similar chlorinated pyridine structure.
Thiacloprid: Another neonicotinoid with a similar mechanism of action.
Uniqueness
1-[(6-Chloro-3-pyridinyl)methyl]-1H-indazole-3-carboxylic acid is unique due to its indazole carboxylic acid moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
920019-64-3 |
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Molecular Formula |
C14H10ClN3O2 |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
1-[(6-chloropyridin-3-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-6-5-9(7-16-12)8-18-11-4-2-1-3-10(11)13(17-18)14(19)20/h1-7H,8H2,(H,19,20) |
InChI Key |
YHEKEDQXPZMCLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CN=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
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